4-Thioxo-1,3-thiazolidin-2-one
Overview
Description
4-Thioxo-1,3-thiazolidin-2-one is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and significant pharmacological potential. The presence of the thioxo group at the fourth position and the carbonyl group at the second position enhances its reactivity and makes it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives, a closely related class of compounds, have been reported to inhibit various enzymes and cell lines . For instance, certain thiazolidin-4-one derivatives have shown potent inhibitory activity against the cell division cycle phosphatase (CDC25) enzyme .
Mode of Action
For instance, some thiazolidin-4-one derivatives have been found to inhibit the CDC25 enzyme, which plays a crucial role in cell cycle progression .
Biochemical Pathways
Thiazolidin-4-one derivatives have been associated with a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . These activities suggest that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties, and they are used as vehicles in the synthesis of valuable organic combinations .
Result of Action
Thiazolidin-4-one derivatives have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the synthesis of thiazolidine derivatives can be improved using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .
Biochemical Analysis
Biochemical Properties
4-Thioxo-1,3-thiazolidin-2-one plays a crucial role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as JNK-stimulating phosphatase-1 (JSP-1) and cell division cycle phosphatase (CDC25), which are involved in cell signaling pathways . These interactions often result in the modulation of enzyme activity, leading to altered cellular responses. Additionally, this compound can bind to proteins involved in oxidative stress response, thereby exhibiting antioxidant properties .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to activate the PPARγ receptor, which plays a role in regulating glucose and lipid metabolism . Furthermore, this compound can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of JSP-1 and CDC25 enzymes, which are involved in cell cycle regulation . Additionally, this compound can scavenge reactive oxygen species, thereby exhibiting antioxidant properties . This compound also influences gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but its stability may decrease under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . Its degradation products may also exhibit biological activity, which could influence the overall effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . This compound can also affect metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism . Additionally, this compound can influence metabolite levels by altering the expression of genes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution . This compound may also accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The localization and accumulation of this compound can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response . The subcellular localization of this compound can also affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thioxo-1,3-thiazolidin-2-one typically involves the cyclization of thioamides with carbonyl compounds. One common method is the reaction of thioamides with acyl chlorides or anhydrides in the presence of a base. For example, the reaction of thioacetamide with ethyl chloroformate in the presence of triethylamine can yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Thioxo-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thioxo sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
4-Thioxo-1,3-thiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antidiabetic agent.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazolidin-4-one: Lacks the thioxo group but shares the core thiazolidinone structure.
2-Thioxo-1,3-thiazolidin-4-one: Similar structure but with the thioxo group at the second position.
1,3-Thiazolidine-2,4-dione: Contains a dione structure instead of a thioxo group.
Uniqueness
4-Thioxo-1,3-thiazolidin-2-one is unique due to the presence of both the thioxo and carbonyl groups, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
4-sulfanylidene-1,3-thiazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS2/c5-3-4-2(6)1-7-3/h1H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSVDOIDJDJMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC(=O)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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